REACTION_CXSMILES
|
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6][OH:7].[Na].[Ca].[N+:10]([O-:13])([O-:12])=[O:11].[Ba+2].[N+:15]([O-])([O-])=[O:16].[Cl:19]([O-:23])(=[O:22])(=[O:21])=[O:20]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[N+:10]([O-:13])([OH:12])=[O:11].[NH2:15][OH:16].[Cl:19]([OH:23])(=[O:22])(=[O:21])=[O:20].[NH2:6][OH:7] |f:0.1,4.5.6,9.10,11.12,^1:7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
barium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].NO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)O.NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6][OH:7].[Na].[Ca].[N+:10]([O-:13])([O-:12])=[O:11].[Ba+2].[N+:15]([O-])([O-])=[O:16].[Cl:19]([O-:23])(=[O:22])(=[O:21])=[O:20]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[N+:10]([O-:13])([OH:12])=[O:11].[NH2:15][OH:16].[Cl:19]([OH:23])(=[O:22])(=[O:21])=[O:20].[NH2:6][OH:7] |f:0.1,4.5.6,9.10,11.12,^1:7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
barium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ba+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].NO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)O.NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |